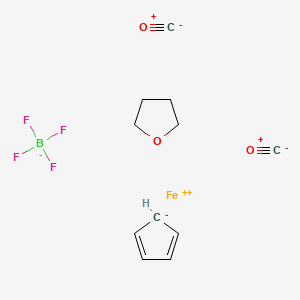
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Übersicht
Beschreibung
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a compound with the empirical formula C11H13BF4FeO3 and a molecular weight of 335.87 . It is used as a catalyst in various chemical reactions, including the preparation of β-keto esters via Lewis acid-catalyzed addition of ethyl diazoacetate to arylaldehydes, iron-mediated nitrenoid transfer, Lewis acid-catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds, and Diels-Alder reaction of dienes with enones .
Chemical Reactions Analysis
As a catalyst, Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is involved in various chemical reactions. These include the preparation of β-keto esters via Lewis acid-catalyzed addition of ethyl diazoacetate to arylaldehydes, iron-mediated nitrenoid transfer, Lewis acid-catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds, and Diels-Alder reaction of dienes with enones .Physical And Chemical Properties Analysis
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a solid at room temperature. It has a melting point of 110 °C (dec.) (lit.) and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Preparation of β-keto esters
- Application Summary: This compound is used as a catalyst in the preparation of β-keto esters via Lewis acid-catalyzed addition of Ethyl diazoacetate to arylaldehydes .
- Results and Outcomes: The outcome of this reaction is the formation of β-keto esters .
2. Iron mediated nitrenoid transfer
- Application Summary: This compound is used as a catalyst in iron mediated nitrenoid transfer .
- Results and Outcomes: The outcome of this reaction is the transfer of a nitrene group from the nitrene source to the substrate .
3. Lewis acid catalyzed reactions
- Application Summary: This compound is used as a catalyst in Lewis acid catalyzed aziridination, cyclopropanation, and insertion reactions with diazo compounds .
- Results and Outcomes: The outcome of this reaction is the formation of aziridines, cyclopropanes, or the insertion of the diazo compound into a bond of the substrate .
4. Diels-Alder reaction
- Application Summary: This compound is used as a catalyst in the Diels-Alder reaction of dienes with enones .
- Results and Outcomes: The outcome of this reaction is the formation of a cyclohexene derivative .
5. Preparation of Alkyl and Acyl Iron Complexes
- Application Summary: This compound can be used as a precursor to alkyl and acyl iron complexes, which are useful in organic synthesis .
- Results and Outcomes: The outcome of this reaction is the formation of alkyl or acyl iron complexes .
6. Radical Initiator
- Application Summary: This compound can be used as a radical initiator in various organic reactions .
- Results and Outcomes: The outcome of this reaction is the formation of radicals, which can then participate in further reactions .
7. Preparation of Alkyl and Acyl Iron Complexes
- Application Summary: This compound can be used as a precursor to alkyl and acyl iron complexes, which are useful in organic synthesis .
- Results and Outcomes: The outcome of this reaction is the formation of alkyl or acyl iron complexes .
8. Radical Initiator
Eigenschaften
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVUGKPZSNWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4FeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746124 | |
| Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate | |
CAS RN |
63313-71-3 | |
| Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63313-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




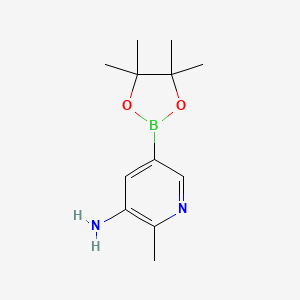
![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)

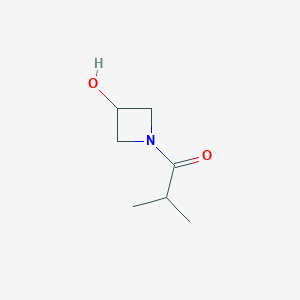
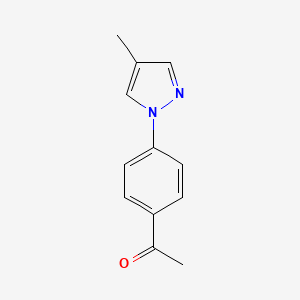
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)
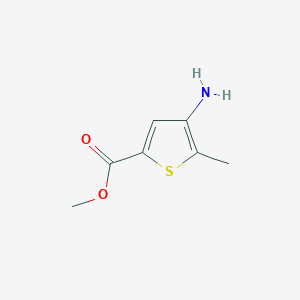
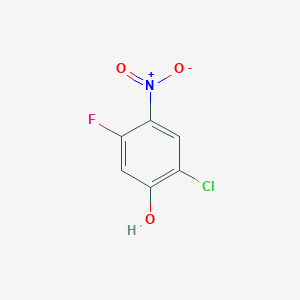
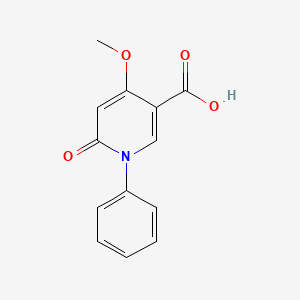
![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)
![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)
![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)